2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Medicinal chemistry Physicochemical profiling Lead optimization

2-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899946-20-4) is a fully synthetic heterocyclic small molecule (MF: C24H19N5O3; MW: 425.44 g/mol) composed of a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, an N1-phenyl substituent, and a 2-ethoxy-1-naphthamide side chain linked through a hydrazide-type N–N bond at position 5. The compound belongs to the phenylpyrazolo[3,4-d]pyrimidine class, a scaffold extensively explored for kinase inhibition, particularly against EGFR, VEGFR-2, and CDK2.

Molecular Formula C24H19N5O3
Molecular Weight 425.448
CAS No. 899946-20-4
Cat. No. B2488734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
CAS899946-20-4
Molecular FormulaC24H19N5O3
Molecular Weight425.448
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
InChIInChI=1S/C24H19N5O3/c1-2-32-20-13-12-16-8-6-7-11-18(16)21(20)23(30)27-28-15-25-22-19(24(28)31)14-26-29(22)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,27,30)
InChIKeyXYDBOGUWLSTENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899946-20-4): Structural Identity and Procurement-Relevant Class Context


2-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899946-20-4) is a fully synthetic heterocyclic small molecule (MF: C24H19N5O3; MW: 425.44 g/mol) composed of a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, an N1-phenyl substituent, and a 2-ethoxy-1-naphthamide side chain linked through a hydrazide-type N–N bond at position 5 [1]. The compound belongs to the phenylpyrazolo[3,4-d]pyrimidine class, a scaffold extensively explored for kinase inhibition, particularly against EGFR, VEGFR-2, and CDK2 [2]. It is supplied as a research-grade screening compound (typical purity ≥90%) by commercial vendors including Life Chemicals [3], and is intended for non-human, non-therapeutic research applications.

Scaffold Phenylpyrazolo[3,4-d]pyrimidine – kinase inhibitor chemotype
Research context Kinase selectivity panels and SAR expansion around N5-carboxamide
Quality Documented purity specification, research-scale supply

Why Generic Substitution Fails for 2-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide: Structure-Driven Differentiation Within the Pyrazolo[3,4-d]pyrimidine Series


The pyrazolo[3,4-d]pyrimidin-5(4H)-one scaffold tolerates diverse N5-acyl and N1-aryl substitutions, but even subtle modifications produce substantial shifts in kinase selectivity, antiproliferative potency, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies demonstrate that within a single congeneric series, IC50 values against EGFR can span a >80-fold range (0.3–24 µM) solely by altering the N5-linked aromatic system [2]. Consequently, procurement of a close analog—such as the non-ethoxylated 1-naphthamide (CAS 899996-48-6) or the benzamide variant (CAS 899752-37-5)—cannot reproduce the lipophilicity, hydrogen-bonding capacity, or target engagement profile imparted by the 2-ethoxy-1-naphthamide motif. The quantitative evidence below establishes why 899946-20-4 occupies a distinct position in the chemical space of this compound class and why generic substitution introduces uncontrolled variables in biological assays.

Ethoxy substituent vs. des-ethoxy analog: Added HBA and higher lipophilicity may shift passive permeability and target engagement; activity may not transfer directly.

1‑Naphthamide vs. benzamide side chain: Expanded aromatic π‑surface may alter kinase back‑pocket occupancy and binding pose, limiting direct assay comparability.

1‑Naphthyl vs. 2‑naphthyl regioisomer: ~60° dihedral angle difference may produce divergent kinome selectivity; direct substitution may confound assay interpretation.

Product-Specific Quantitative Evidence Guide for 2-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899946-20-4): Comparator-Anchored Differentiation Data


Molecular Weight and Lipophilicity Differentiation vs. the Non-Ethoxylated 1-Naphthamide Analog (CAS 899996-48-6)

The presence of the 2-ethoxy substituent on the naphthalene ring of 899946-20-4 increases molecular weight by 44.05 Da (+11.5%) and adds one hydrogen-bond acceptor (HBA) relative to its closest commercially available des-ethoxy analog, N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899996-48-6; MW 381.40 g/mol; formula C22H15N5O2) [1]. In phenylpyrazolo[3,4-d]pyrimidine series, the addition of a single alkoxy group to an aryl carboxamide side chain has been associated with logP increases of approximately 0.5–1.0 units and measurable enhancement of cell membrane permeability, as demonstrated by Caco-2 and PAMPA assay data reported for closely related alkoxy-benzamide analogs [2].

MW & HBA Difference
Class-level
ΔMW +44.05 Da (+11.5%)
ΔHBA +1
Estimated ΔlogP ~+0.5 to +1.0 from alkoxy SAR
Higher lipophilicity and HBA count may alter permeability and target binding; analogs not functionally interchangeable.
Computed from structural formulas; logP shift class‑level inference.
Medicinal chemistry Physicochemical profiling Lead optimization

Aromatic Surface Area and π-Stacking Potential: 1-Naphthamide vs. Benzamide Side Chain (CAS 899752-37-5)

The 1-naphthamide moiety of 899946-20-4 provides an extended planar aromatic surface (bicyclic naphthalene, 10 π-electrons) compared to the monocyclic benzamide side chain of the structural analog 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-37-5; MF C20H17N5O3; MW 375.4 g/mol) [1]. Published docking studies of pyrazolo[3,4-d]pyrimidine-based EGFR/VEGFR-2 inhibitors reveal that the N5-linked aromatic group occupies the hydrophobic back pocket of the kinase ATP-binding site, where π–π stacking interactions with the gatekeeper residue and surrounding hydrophobic amino acids are critical for potency; compounds bearing larger aromatic systems at this position consistently achieve lower IC50 values in enzymatic assays [2].

Aromatic Surface
Class-level
Target: 2 fused rings, 10 π‑electrons
Benzamide analog: 1 ring, 6 π‑electrons
Expanded π‑surface may enhance hydrophobic packing in kinase back pocket, differentiating binding from benzamide.
No head‑to‑head Kd data; inferred from docking studies.
Kinase inhibitor design Binding mode analysis Structure-based drug design

Kinase Inhibition Class Potency: EGFR/VEGFR-2 Dual Inhibitory Activity of the Phenylpyrazolo[3,4-d]pyrimidine Chemotype

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold to which 899946-20-4 belongs has been validated as a dual EGFR/VEGFR-2 inhibitory chemotype. In a 2023 study of phenylpyrazolo[3,4-d]pyrimidine-based analogs, the most potent compound (5i) demonstrated dual EGFR IC50 = 0.3 µM and VEGFR-2 IC50 = 7.60 µM, with confirmation of tumor growth inhibition in an MCF-7 breast cancer model [1]. A separate study reported a closely related thioether-linked analog (12b) with VEGFR-2 IC50 = 0.063 ± 0.003 µM versus sunitinib (IC50 = 0.035 ± 0.012 µM) [2]. Note: These IC50 values represent the class potential of the phenylpyrazolo[3,4-d]pyrimidine chemotype and are NOT direct measurements for compound 899946-20-4, which has not been individually profiled in published enzymatic assays.

Kinase Inhibition Class Potential
Class-level
Compound 5i (class member): EGFR IC50 0.3 µM, VEGFR‑2 IC50 7.60 µM
Supports kinase screening rationale; direct activity for 899946‑20‑4 not measured and must be independently verified.
IC50 values can shift >100‑fold within the series.
Cancer therapeutics Tyrosine kinase inhibition EGFR VEGFR-2

Commercially Verified Purity Specification and Vendor-Documented Quality Baseline

CAS 899946-20-4 is supplied by Life Chemicals (catalog F2823-0243) with a documented minimum purity of 90%+, at a reference price point of $99.00 per 20 mg [1]. In contrast, several closest analogs available from the same vendor series—including the tert-butyl analog (CAS 941971-10-4) and the 3,4-dimethylphenyl analog (CAS 899738-38-6)—are typically offered only in smaller 2–5 µmol quantities at $57–$63, suggesting a lower production scale and potential batch-to-batch variability [2]. The availability of a defined purity specification and milligram-scale packaging for 899946-20-4 provides a quantitative quality benchmark for reproducible assay deployment.

Purity & Scale Specification
Supporting evidence
≥90% purity, 20 mg packaging
Analog compounds typically supplied at 2–5 µmol scale
Defined purity and larger quantity reduce batch variability and enable multi‑assay studies.
Vendor specification; independent QC recommended.
Compound procurement Quality control Assay reproducibility

Regioisomeric Differentiation: 1-Naphthamide vs. 2-Naphthamide Connectivity and Impact on Binding Pose

The attachment of the naphthamide moiety at the 1-position of the naphthalene ring in 899946-20-4 creates a distinct angular geometry compared to the 2-naphthamide isomer N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide . In docking studies of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, the trajectory of the N5-linked carboxamide side chain relative to the hinge-binding core is critical for positioning the terminal aromatic group within the hydrophobic selectivity pocket; a 1-naphthyl versus 2-naphthyl attachment changes the dihedral angle of the aryl ring by approximately 60°, which has been shown in analogous kinase inhibitor series to alter selectivity profiles across the kinome by >10-fold [1][2].

Regioisomeric Binding Pose
Supporting evidence
1‑Naphthyl (target): Angular projection, ~60° dihedral shift vs. 2‑naphthyl
2‑Naphthyl isomer: Linear projection; distinct binding trajectory
Regioisomeric naphthamides may yield divergent kinome selectivity; direct substitution may confound assay interpretation.
Selectivity shifts >10‑fold documented for analogous kinase inhibitor pairs.
Regiochemistry Kinase inhibitor design Molecular recognition

Best-Fit Research and Industrial Application Scenarios for 2-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899946-20-4)


Kinase Profiling and Selectivity Panel Screening

The pyrazolo[3,4-d]pyrimidine core of 899946-20-4 is a recognized ATP-competitive kinase inhibitor scaffold with demonstrated activity against EGFR, VEGFR-2, and CDK2 in published congeneric series [1][2]. Procurement of this compound is appropriate for inclusion in small-molecule kinase selectivity panels, where its 2-ethoxy-1-naphthamide motif provides a structurally distinct probe for assessing how extended aromatic substitution at the N5 position influences kinome-wide selectivity relative to simpler benzamide or 2-naphthamide analogs [3].

Structure–Activity Relationship (SAR) Expansion Around the N5-Carboxamide Vector

The combination of a 1-naphthamide group with a 2-ethoxy substituent in 899946-20-4 represents a specific perturbation of the N5 side chain that has not been extensively explored in the published pyrazolo[3,4-d]pyrimidine literature [1]. This compound can serve as a starting point for systematic SAR studies aimed at mapping the contribution of naphthalene alkoxy substitution to target potency, metabolic stability, and aqueous solubility, using the des-ethoxy analog (CAS 899996-48-6) and benzamide analog (CAS 899752-37-5) as direct comparators [2].

Antiproliferative Screening in EGFR- or VEGFR-2-Dependent Cancer Cell Lines

Class-level data from the phenylpyrazolo[3,4-d]pyrimidine series demonstrate that structurally related compounds achieve sub-micromolar to low-micromolar antiproliferative IC50 values against MCF-7 (breast), HCT-116 (colon), and A498 (renal) cancer cell lines [1][2]. While the specific antiproliferative activity of 899946-20-4 has not been reported, its structural alignment with the active chemotype supports its evaluation in MCF-7 and A498 cytotoxicity assays, with doxorubicin or cisplatin as reference controls, and with parallel testing of the des-ethoxy and benzamide analogs to generate head-to-head comparative data [3].

Computational Chemistry and Molecular Docking Validation Studies

The defined 3D structure of 899946-20-4—featuring a rigid tetracyclic core, a rotatable ethoxy group, and a well-characterized hydrogen-bonding motif—makes it suitable for molecular docking and molecular dynamics simulations against kinase crystal structures (e.g., EGFR PDB: 1M17, VEGFR-2 PDB: 4AG8) [1]. Its 1-naphthamide group provides a useful test case for evaluating scoring function accuracy in predicting the binding pose of large, lipophilic side chains, particularly when compared with the smaller benzamide analog (CAS 899752-37-5) that occupies the same binding pocket [2].

Application
Selection Property
Validation Focus
Kinase Selectivity Panel Screening
Phenylpyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold
Kinase selectivity profiling and off‑target assessment
SAR Expansion at N5‑Carboxamide
2‑Ethoxy‑1‑naphthamide motif for structural perturbation
Influence of alkoxy substitution on potency, stability, solubility
Antiproliferative Screening
Chemotype with reported antiproliferative class evidence
Cytotoxicity endpoints in MCF‑7/A498 lines with reference controls
Computational Docking Studies
Rigid tetracyclic core and defined H‑bonding motif
Scoring function accuracy for extended aromatic side chains
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